2-(Benzyloxy)-1-methoxy-4-vinylbenzene
Description
Contextual Significance of Functionalized Styrenic Monomers
Functionalized styrenic monomers are a cornerstone of modern polymer chemistry, providing the building blocks for a vast array of materials with specialized properties. nih.gov The basic styrene (B11656) monomer, a simple aromatic vinyl compound, is used to produce polystyrene and other commodity plastics. nih.gov However, by introducing functional groups onto the aromatic ring or the vinyl substituent, chemists can precisely control the characteristics of the resulting polymers. researchgate.netnih.gov
The introduction of functionalities such as hydroxyl, carboxyl, or ether groups can influence properties like thermal stability, solubility, reactivity, and adhesion. acs.org For example, functional groups can serve as sites for post-polymerization modification, allowing for the grafting of side chains or the introduction of cross-linking agents. researchgate.net This versatility has led to the development of styrenic polymers for high-performance applications, including optoelectronics, biomedical devices, and advanced composites. nih.govacs.org The strategic design of functionalized monomers is therefore a critical area of research aimed at creating next-generation materials with precisely controlled architectures and functionalities. acs.org
Derivation and Biorenewable Aspects from Lignin-Derived Precursors (e.g., 2-Methoxy-4-vinylphenol)
A significant aspect of 2-(benzyloxy)-1-methoxy-4-vinylbenzene is its origin from biorenewable sources, specifically lignin (B12514952). Lignin, a complex aromatic biopolymer found in wood, is a major component of lignocellulosic biomass and is typically an underutilized byproduct of the paper and biorefining industries. nih.govresearchgate.net It is rich in phenolic subunits, such as guaiacol, which can be chemically converted into valuable platform molecules. nih.gov
The direct precursor to this compound is 2-methoxy-4-vinylphenol (B128420) (MVP), also known as 4-vinylguaiacol (4VG). mdpi.comnih.gov MVP can be readily obtained through the decarboxylation of ferulic acid, a compound abundant in lignin and other plant sources. nih.govnih.gov This enzymatic or chemical conversion provides a direct pathway from a natural feedstock to a polymerizable monomer. mdpi.comresearchgate.net The phenolic hydroxyl group of MVP is reactive and can interfere with certain polymerization reactions, necessitating the use of a protecting group. The synthesis of this compound is achieved by reacting MVP with benzyl (B1604629) bromide, which installs a benzyloxy group, thus protecting the phenol (B47542). mdpi.com This process transforms a direct lignin-derived monomer into a more versatile and controllable building block for polymer synthesis, highlighting a key strategy in the creation of biobased materials. mdpi.comnih.govresearchgate.net
Overview of Synthetic Challenges and Opportunities for Aromatic Vinyl Ethers
The synthesis of functionalized monomers, including derivatives like this compound, presents both challenges and opportunities. While this specific compound is technically a protected hydroxystyrene (B8347415) rather than a true vinyl ether (where the ether oxygen is directly attached to the double bond), the synthesis of related vinyl ethers and other functionalized aromatics faces common hurdles. General methods for vinyl ether synthesis, such as the Reppe process or transition metal-catalyzed transetherification, often require harsh conditions or expensive catalysts. academie-sciences.frresearchgate.net The synthesis of vinyl esters, another class of vinyl monomers, can also be complex, often involving acetylene, which poses handling challenges. e3s-conferences.org
A primary challenge in synthesizing functional monomers is the need to manage multiple reactive sites within the same molecule. nih.gov For instance, the phenolic hydroxyl group in the precursor MVP is acidic and can inhibit radical polymerization. nih.gov The opportunity lies in developing efficient and selective protection-deprotection strategies. The benzylation of MVP to form this compound is a straightforward and effective example of such a strategy, enabling its use in free-radical polymerizations. mdpi.com This approach opens up opportunities to create a library of biobased monomers from a single platform molecule like MVP, each with distinct properties conferred by the specific functional or protective group. mdpi.comnih.govresearchgate.net The development of greener, more atom-efficient synthetic routes remains an ongoing opportunity in this field. nih.gov
Literature Review of Structurally Related Arylalkenes and Their Derivatives
The compound this compound belongs to the broader class of arylalkenes, or aromatic compounds containing a carbon-carbon double bond. Research into its precursor, 2-methoxy-4-vinylphenol (MVP), has led to the synthesis of several other derivatives to explore different functionalities. These derivatives serve as important comparators for understanding structure-property relationships in the resulting polymers.
For example, aliphatic modifications have been made by reacting MVP with methyl bromoacetate (B1195939) to yield methyl 2-(2-methoxy-4-vinylphenoxy)acetate (MVP-AcOMe). mdpi.comnih.gov This introduces an ester group, altering the polarity and reactivity of the monomer. Subsequent hydrolysis of MVP-AcOMe yields the corresponding carboxylic acid, 2-(2-methoxy-4-vinylphenoxy)acetic acid (MVP-AcOH), a hydrophilic modification. mdpi.comnih.gov These derivatives, alongside the more hydrophobic this compound (MVP-Bz), create a family of monomers from a single biobased source, each capable of producing polymers with distinct thermal and chemical properties. mdpi.com
Other structurally related arylalkenes of significant chemical interest include chalcones (1,3-diaryl-2-propen-1-ones), which are synthesized via the Claisen-Schmidt condensation of benzaldehydes and acetophenones. jchemrev.comnih.gov Like MVP derivatives, chalcones are α,β-unsaturated aromatic systems and serve as versatile precursors in the synthesis of various heterocyclic compounds and biologically active molecules. chemrevlett.comscirp.org
| Compound Name | Abbreviation | Synthetic Modification from MVP | Resulting Functional Group |
|---|---|---|---|
| This compound | MVP-Bz | Reaction with benzyl bromide | Benzyloxy (Aromatic Ether) |
| Methyl 2-(2-methoxy-4-vinylphenoxy)acetate | MVP-AcOMe | Reaction with methyl bromoacetate | Methyl Ester (Aliphatic) |
| 2-(2-methoxy-4-vinylphenoxy)acetic acid | MVP-AcOH | Hydrolysis of MVP-AcOMe | Carboxylic Acid (Hydrophilic) |
Identification of Current Research Trajectories and Unexplored Methodologies for this compound
Current research involving this compound (MVP-Bz) is primarily focused on its application in free-radical polymerization to create novel biobased polymers. mdpi.comnih.gov Studies have successfully demonstrated its homopolymerization via solution polymerization, yielding high molecular weight polymers. nih.gov A key trajectory is the characterization of these new materials, particularly their thermal properties. For instance, the homopolymer of MVP-Bz, P(MVP-Bz), has been analyzed to determine its glass transition temperature (Tg), a critical parameter for defining its application range as a thermoplastic material.
| Polymer | Property | Value | Reference |
|---|---|---|---|
| Poly(this compound) | Glass Transition Temperature (Tg) | 68 °C | mdpi.com |
The research also extends to copolymerization, where MVP-Bz is combined with other monomers, such as styrene, in emulsion polymerization processes. mdpi.com This work aims to create materials that blend biobased content with traditional polymers, potentially enhancing properties or reducing environmental impact.
Despite this progress, several methodologies remain relatively unexplored. While free-radical polymerization has been demonstrated, the application of controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, could offer precise control over polymer architecture, enabling the synthesis of well-defined block copolymers. Furthermore, a deeper investigation into the full lifecycle of P(MVP-Bz), including its degradation and recycling potential, is a critical unexplored area essential for validating its sustainability credentials. Finally, the potential applications of these polymers in advanced fields like coatings, adhesives, or specialty composites have not yet been extensively investigated.
Properties
IUPAC Name |
4-ethenyl-1-methoxy-2-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-3-13-9-10-15(17-2)16(11-13)18-12-14-7-5-4-6-8-14/h3-11H,1,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPBQQYHFLQYBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60987909 | |
| Record name | 2-(Benzyloxy)-4-ethenyl-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60987909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68360-39-4 | |
| Record name | 2-(Benzyloxy)-4-ethenyl-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60987909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Benzyloxy 1 Methoxy 4 Vinylbenzene and Its Key Precursors
Synthesis of 2-Methoxy-4-vinylphenol (B128420) (4-Vinyl Guaiacol) as a Biobased Platform
2-Methoxy-4-vinylphenol (4VG) serves as a versatile, biobased starting material. nih.govcaymanchem.com It can be sourced from renewable resources, making it an attractive component in sustainable chemical synthesis. nih.gov The primary methods for its production include the decarboxylation of ferulic acid and condensation routes involving vanillin (B372448). nih.gov
A prominent and environmentally friendly method for synthesizing 4-Vinyl Guaiacol is through the decarboxylation of ferulic acid. nih.govnih.gov Ferulic acid, abundantly found in plant cell walls, can be converted to 4VG through thermal or enzymatic processes. nih.govplos.org The enzymatic approach, utilizing ferulic acid decarboxylases (FADs), is particularly advantageous as it proceeds under mild conditions. nih.govplos.org This biocatalytic method is valued for its high selectivity and sustainability, often employing microorganisms like Saccharomyces cerevisiae and Pseudomonas fluorescens to facilitate the transformation. nih.govwikipedia.org The reaction mechanism involves the deprotonation of the phenolic hydroxyl group, leading to a quinoid intermediate, followed by the release of carbon dioxide to form the stable vinyl end product. nih.govplos.org
Enzymatic Decarboxylation: This method offers a green alternative to traditional chemical synthesis, producing high-purity 4-VG. nih.govuni-hannover.de
Thermal Decarboxylation: This process involves heating ferulic acid to induce the removal of the carboxylic acid group. nih.govresearchgate.net
Vanillin, another readily available biobased compound, can also serve as a precursor to 4-Vinyl Guaiacol through condensation reactions. nih.govscispace.com This synthetic route provides an alternative pathway to 4VG, further diversifying its sourcing from renewable feedstocks. The process typically involves the reaction of vanillin with other chemical reagents to build the vinyl group. nih.govresearchgate.net For instance, vanillin can be condensed with glyoxylic acid to form an intermediate, which is then further processed to yield the desired vinylphenol. researchgate.netscribd.comacs.orgchemicalbook.com
O-Alkylation and Etherification Strategies for Benzyloxy Moiety Introduction
Once 2-Methoxy-4-vinylphenol is obtained, the next critical step is the introduction of the benzyloxy group. This is typically achieved through O-alkylation or etherification reactions, where the hydroxyl group of the phenol (B47542) is converted into a benzyl (B1604629) ether. mdpi.commdpi.com
A common and effective method for introducing the benzyloxy group is the reaction of 2-Methoxy-4-vinylphenol with benzyl bromide or other benzyl halides. mdpi.com This nucleophilic substitution reaction involves the phenoxide ion, formed by deprotonating the phenol, attacking the benzylic carbon of the benzyl halide, displacing the halide ion to form the ether linkage. mdpi.com
A specific synthetic protocol involves mixing 2-methoxy-4-vinylphenol with acetone, followed by the addition of potassium carbonate (K₂CO₃) and a catalytic amount of 18-crown-6. mdpi.com Benzyl bromide is then added dropwise, and the reaction proceeds under reflux conditions. mdpi.com This process results in a high yield of 1-(Benzyloxy)-2-methoxy-4-vinylbenzene. mdpi.com
The efficiency of the O-alkylation reaction is highly dependent on the reaction conditions. The choice of solvent, base, and catalyst plays a pivotal role in maximizing the yield and purity of the final product.
| Parameter | Effect on Reaction | Examples |
| Solvent | The polarity and aprotic nature of the solvent can influence the solubility of reactants and the rate of reaction. Aprotic polar solvents are often preferred. | Acetone, Tetrahydrofuran (B95107) (THF) mdpi.comresearchgate.net |
| Base | A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion. The strength and nature of the base are critical. | Potassium carbonate (K₂CO₃), Sodium hydride (NaH) mdpi.comuni-muenchen.de |
| Catalyst | Phase-transfer catalysts like 18-crown-6 can enhance the reaction rate by improving the solubility and reactivity of the anionic nucleophile in the organic phase. | 18-crown-6 mdpi.comnih.govosti.gov |
The use of potassium carbonate as the base and 18-crown-6 as a phase-transfer catalyst in a solvent like acetone has been shown to be a particularly effective combination for the benzylation of 2-Methoxy-4-vinylphenol, leading to a 90% yield of 1-(Benzyloxy)-2-methoxy-4-vinylbenzene. mdpi.com
Formation of the Vinyl Group via Olefination Reactions
While the primary focus is on the synthesis from precursors already containing the vinyl group, it is important to note that the vinyl moiety can also be introduced onto the aromatic ring through various olefination reactions. These reactions typically involve the conversion of a carbonyl group (an aldehyde or ketone) into an alkene.
One of the most well-known methods for this transformation is the Wittig reaction . masterorganicchemistry.comorganic-chemistry.org This reaction utilizes a phosphonium (B103445) ylide to react with an aldehyde or ketone, forming an alkene and triphenylphosphine oxide as a byproduct. masterorganicchemistry.comorganic-chemistry.org In the context of synthesizing vinyl-substituted aromatic compounds, a suitable aldehyde precursor would be reacted with a methylidenephosphorane.
Another relevant method is the Peterson olefination , which employs α-silylcarbanions to convert carbonyl compounds into alkenes. organic-chemistry.orgyoutube.com This reaction offers the advantage of stereochemical control over the resulting alkene, as the elimination of the intermediate β-hydroxysilane can be directed by using either acidic or basic conditions. organic-chemistry.orgyoutube.com
Wittig and Horner-Wadsworth-Emmons Reactions from Aldehyde Precursors
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for converting aldehydes and ketones into alkenes. mnstate.edu Both reactions provide a reliable pathway to construct the vinyl group of 2-(Benzyloxy)-1-methoxy-4-vinylbenzene from its aldehyde precursor, benzyloxyvanillin.
The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (also known as a Wittig reagent). For the synthesis of a terminal alkene, the required ylide is methylenetriphenylphosphorane, which is typically generated in situ by treating a methyltriphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base like butyl lithium or sodium hydroxide. mnstate.eduyoutube.com The ylide then attacks the carbonyl carbon of the aldehyde, leading to a betaine intermediate that collapses to form an oxaphosphetane. This four-membered ring intermediate then decomposes to yield the desired alkene and triphenylphosphine oxide as a stoichiometric byproduct. youtube.com
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate-stabilized carbanion. wikipedia.org These carbanions are generated by deprotonating an alkylphosphonate, such as diethyl methylphosphonate, with a base like sodium hydride. alfa-chemistry.com HWE reagents are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing them to react efficiently with a broader range of aldehydes under milder conditions. A significant advantage of the HWE reaction is that its byproduct, a dialkyl phosphate (B84403) salt, is water-soluble, facilitating a much simpler purification process compared to the removal of triphenylphosphine oxide in the Wittig reaction. wikipedia.orgalfa-chemistry.com Furthermore, the HWE reaction is known for its high stereoselectivity, typically favoring the formation of (E)-alkenes. nih.govnrochemistry.com
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
|---|---|---|
| Reagent | Phosphorus Ylide (from Phosphonium Salt) | Phosphonate (B1237965) Carbanion (from Phosphonate Ester) |
| Base Requirement | Often requires very strong bases (e.g., BuLi) | Can be performed with milder bases (e.g., NaH, K2CO3) |
| Byproduct | Triphenylphosphine oxide (often difficult to separate) | Dialkyl phosphate salt (water-soluble, easy to remove) |
| Stereoselectivity | Variable; can be tuned for (Z) or (E) isomers | Generally high selectivity for the (E)-isomer |
| Reagent Reactivity | Highly reactive | More nucleophilic; reacts well with hindered aldehydes |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Coupling) for Vinylbenzene Construction
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Mizoroki-Heck reaction, in particular, is well-suited for the synthesis of vinylarenes. nih.gov This method involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base.
To synthesize this compound via the Heck reaction, a suitable starting material would be 4-halo-1-(benzyloxy)-2-methoxybenzene (where the halide is typically bromide or iodide). This precursor is reacted with an alkene partner, such as ethylene gas, under palladium catalysis. The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the final vinylbenzene product and regenerate the active catalyst. researchgate.net This approach offers a direct method for vinyl group installation, leveraging readily available starting materials. The reaction conditions, including the choice of palladium source (e.g., Pd(OAc)₂), ligand, base (e.g., K₂CO₃, Et₃N), and solvent, can be optimized to achieve high yields. semanticscholar.org
Olefin Metathesis Approaches (e.g., Cross Metathesis)
Olefin metathesis has emerged as a highly versatile and efficient method for the formation of carbon-carbon double bonds. uwindsor.ca Cross metathesis (CM) involves the reaction between two different alkenes to form new alkene products through the exchange of their alkylidene fragments. This reaction is typically catalyzed by well-defined ruthenium-based catalysts, such as Grubbs' first or second-generation catalysts, which are known for their remarkable tolerance to a wide range of functional groups. harvard.edunih.gov
For the synthesis of this compound, a cross-metathesis strategy could involve reacting a precursor such as 4-allyl-1-(benzyloxy)-2-methoxybenzene with a simple, gaseous alkene like ethylene. The use of ethylene is advantageous as it drives the reaction forward by forming the desired terminal alkene and volatile propylene as the only byproduct. This method is highly efficient and chemoselective, directly converting a readily accessible allyl-substituted arene into the target vinyl-substituted arene. nih.gov
Chemo- and Regioselectivity in the Synthetic Routes
Wittig and HWE Reactions: These reactions are highly chemoselective for the aldehyde functional group. The predetermined position of the aldehyde on the aromatic ring in the benzyloxyvanillin precursor dictates the regiochemistry of the final product, ensuring the vinyl group is installed exclusively at the 4-position. The primary selectivity consideration is stereoselectivity, with the HWE reaction offering excellent control to produce the trans (E) isomer, although for a terminal alkene like the target compound, this is not a factor. nrochemistry.com
Heck Coupling: Regioselectivity in the Heck reaction is critical. The reaction exclusively forms the C-C bond at the position of the halide on the aryl precursor. For the alkene partner, the substitution pattern is controlled by the mechanism of β-hydride elimination, which typically favors the formation of the more substituted, thermodynamically stable (E)-alkene. When using ethylene, a terminal vinyl group is the direct product. Chemoselectivity is generally high, with the palladium catalyst selectively activating the carbon-halide bond over other potentially reactive sites.
Olefin Metathesis: Modern ruthenium catalysts offer exceptional chemoselectivity, reacting preferentially with carbon-carbon double bonds while leaving other functional groups (esters, ethers, amides) intact. nih.gov In a cross-metathesis reaction between an allyl-substituted arene and ethylene, the main challenge is controlling the reaction to favor the desired cross-product over potential side reactions like the self-metathesis of the starting allyl-arene. This is often achieved by using a large excess of the gaseous ethylene partner, which shifts the equilibrium towards the formation of the terminal vinyl product.
Green Chemistry Principles in Synthetic Design and Process Sustainability
The principles of green chemistry provide a framework for evaluating the environmental impact and sustainability of chemical processes. beilstein-journals.org
Atom Economy: Catalytic methods like the Heck coupling and olefin metathesis are inherently superior in terms of atom economy compared to stoichiometric reactions. beilstein-journals.org They use small amounts of a catalyst to transform large quantities of substrate, generating minimal waste. The Wittig reaction, in contrast, suffers from poor atom economy due to the generation of a stoichiometric amount of triphenylphosphine oxide, a high-molecular-weight byproduct. youtube.com The HWE reaction offers an improvement, as the phosphate byproduct has a lower molecular weight and is easily removed, reducing the need for extensive chromatographic purification and associated solvent waste. alfa-chemistry.com
Use of Renewable Feedstocks: A significant advantage in the synthesis of this compound is the potential to use precursors derived from renewable biomass. The key intermediate, 2-methoxy-4-vinylphenol (also known as 4-vinylguaiacol), can be produced from ferulic acid, a compound abundant in lignin (B12514952). mdpi.comnih.gov Utilizing bio-based starting materials aligns directly with green chemistry principles by reducing reliance on petrochemical feedstocks.
| Principle | Wittig/HWE Reactions | Heck Coupling | Olefin Metathesis |
|---|---|---|---|
| Atom Economy | Poor (Wittig) to Moderate (HWE) due to stoichiometric byproducts. | Excellent; catalytic nature minimizes waste. | Excellent; catalytic nature and often volatile byproducts. |
| Catalysis vs. Stoichiometry | Stoichiometric use of phosphorus reagent. | Catalytic (Palladium). | Catalytic (Ruthenium). |
| Renewable Feedstocks | Applicable if aldehyde precursor is from a bio-based source (e.g., vanillin). | Applicable if aryl halide precursor is from a bio-based source. | Applicable if allyl-arene precursor is from a bio-based source. |
| Waste Generation | High (triphenylphosphine oxide) to Moderate (phosphate salts). | Low; mainly inorganic salts from the base. | Very Low; byproduct (e.g., propylene) is often a volatile gas. |
Chemical Reactivity and Mechanistic Studies of 2 Benzyloxy 1 Methoxy 4 Vinylbenzene
Vinyl Group Reactivity and Polymerization
The presence of the vinyl group on the aromatic ring allows 2-(benzyloxy)-1-methoxy-4-vinylbenzene, a derivative of the bio-based platform chemical 2-methoxy-4-vinylphenol (B128420) (MVP), to undergo polymerization through several mechanisms. mdpi.comresearchgate.netnih.gov Its reactivity is analogous to that of styrene (B11656), enabling the formation of long polymer chains and incorporation into copolymers.
This compound can readily undergo free-radical homopolymerization to form poly(this compound). The process follows the classical three stages of a chain-growth polymerization: initiation, propagation, and termination.
Mechanism:
Initiation: The reaction is typically initiated by the thermal decomposition of a radical initiator, such as 2,2′-azobisisobutyronitrile (AIBN). At elevated temperatures (e.g., 70°C), AIBN decomposes into two cyanoisopropyl radicals and a molecule of nitrogen gas. These primary radicals then add across the double bond of the monomer to create an active monomer radical.
Propagation: The newly formed monomer radical rapidly adds to another monomer molecule, extending the polymer chain. This process repeats, adding monomer units to the growing chain end.
Termination: The growth of polymer chains is halted through termination reactions, which primarily occur via combination (two growing chains coupling) or disproportionation (hydrogen atom transfer from one chain to another).
Studies have demonstrated the successful solution polymerization of this monomer (referred to in the literature as MVP-Bz) in a solvent like toluene (B28343) with AIBN as the initiator. mdpi.com The kinetics of such reactions can be monitored over time using techniques like ¹H-NMR spectroscopy to track the disappearance of vinyl proton signals. mdpi.com This method allows for the synthesis of high molar mass polymers, with number-average molecular weights (Mₙ) reaching approximately 2.5 × 10⁵ g/mol . nih.gov
| Monomer | Initiator | Solvent | Temperature | Reference |
|---|---|---|---|---|
| This compound (MVP-Bz) | AIBN (1 wt.%) | Toluene | 70 °C | mdpi.com |
While free-radical polymerization is effective, it offers limited control over polymer architecture, molecular weight, and dispersity. Controlled/living radical polymerization (CRP) techniques have emerged to address these limitations. uliege.besigmaaldrich.com The most prominent among these are Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).
Atom Transfer Radical Polymerization (ATRP): ATRP utilizes a transition metal complex (commonly copper or ruthenium-based) as a catalyst to establish a dynamic equilibrium between a small population of active, propagating radicals and a large majority of dormant species (alkyl halides). uliege.besigmaaldrich.com This reversible activation-deactivation cycle ensures that all chains grow at a similar rate, leading to polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ). umass.edunih.gov
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization achieves control through the use of a thiocarbonylthio compound as a chain transfer agent (CTA). beilstein-journals.org Propagating radical chains add to the CTA, forming a dormant intermediate that can fragment to release a new radical, thereby transferring the controlling agent functionality to another chain. This degenerative transfer process allows for the controlled growth of polymer chains. mdpi.commdpi.com
Although specific studies detailing the application of ATRP or RAFT to this compound are not extensively reported, its structural similarity to styrene makes it an excellent candidate for these methods. mdpi.com Silyl-protected derivatives of its parent compound, MVP, have been successfully polymerized via controlled radical techniques. mdpi.com The application of ATRP or RAFT would be expected to yield well-defined homopolymers and block copolymers with predetermined molecular weights and low dispersity, opening avenues for advanced material design. sigmaaldrich.combeilstein-journals.org
To tailor material properties, this compound can be copolymerized with other vinyl monomers. This approach allows for the creation of polymeric architectures with properties that can be finely tuned by adjusting the comonomer type and feed ratio.
A notable example is the emulsion copolymerization of this compound (MVP-Bz) with styrene. mdpi.com Emulsion polymerization is a water-based technique that is widely used industrially. In a typical procedure, the monomers are emulsified in water using a surfactant, and a water-soluble initiator like potassium persulfate (KPS) is used to start the polymerization within the formed micelles. mdpi.com This method has been used to synthesize copolymers with a targeted weight percentage of each monomer, such as P(S₉₀-MVP-Bz₁₀), a copolymer containing 90 wt% styrene and 10 wt% MVP-Bz. mdpi.com The incorporation of the benzyloxy-functionalized monomer into a polystyrene backbone can modify its thermal and mechanical properties. mdpi.com The versatility of this monomer is further highlighted by the successful copolymerization of structurally similar vinylbenzyloxy compounds with comonomers like N,N-di-methyl-acrylamide. mdpi.com
| Comonomers | Initiator | Surfactant | Medium | Temperature | Target Copolymer | Reference |
|---|---|---|---|---|---|---|
| Styrene, this compound | Potassium Persulfate (KPS) | Sodium Dodecyl Sulfate (SDS) | Water | 80 °C | P(S₉₀-MVP-Bz₁₀) | mdpi.com |
The polymerization of vinyl monomers creates chiral centers along the polymer backbone. The relative stereochemistry of these centers defines the polymer's tacticity. The three primary forms of tacticity are:
Isotactic: All stereocenters have the same configuration.
Syndiotactic: Stereocenters have regularly alternating configurations.
Atactic: Stereocenters are randomly arranged.
The tacticity of a polymer significantly influences its physical properties, such as crystallinity, melting point, and solubility. For styrenic monomers like this compound, conventional free-radical polymerization typically results in atactic polymers due to the lack of stereochemical control during radical addition to the prochiral vinyl group. Specific catalysts, such as certain metallocenes or coordination complexes, are generally required to achieve high levels of isotacticity or syndiotacticity. There are no specific studies in the available literature that focus on the stereochemical control of this compound polymerization.
The vinyl group of this compound can potentially participate in cycloaddition reactions. The most common of these is the [4+2] cycloaddition, or Diels-Alder reaction, where a conjugated diene reacts with a dienophile (the alkene component) to form a six-membered ring. beilstein-journals.org
In this context, this compound would act as the dienophile. evitachem.com The reactivity in a Diels-Alder reaction is governed by the electronic properties of both the diene and the dienophile. Typically, the reaction is most efficient between an electron-rich diene and an electron-poor dienophile. The benzene (B151609) ring of this compound contains two electron-donating groups (methoxy and benzyloxy), which enrich the vinyl group with electron density via resonance. This makes it a less reactive dienophile for reactions with electron-rich dienes under normal electron-demand conditions. However, it could potentially react with highly reactive or electron-deficient dienes, possibly under thermal or Lewis acid-catalyzed conditions. researchgate.netscholaris.ca Specific examples of cycloaddition reactions involving this particular compound are not documented in the searched literature.
Benzyloxy Ether Group Transformations
The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl function. Its primary chemical transformation is its removal (debenzylation) to regenerate the free phenol (B47542). This is a crucial reaction as it allows for the synthesis of a protected polymer, poly(this compound), which can be subsequently deprotected to yield poly(2-hydroxy-1-methoxy-4-vinylbenzene), also known as poly(4-vinylguaiacol).
The most common method for debenzylation is catalytic hydrogenation. This reaction involves treating a solution of the polymer with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The benzyl (B1604629) C-O bond is selectively cleaved, yielding the desired phenolic polymer and toluene as a byproduct. This post-polymerization modification is a powerful tool for creating functional polymers with reactive hydroxyl groups, which can be used for further derivatization, cross-linking, or to impart properties like hydrophilicity and antioxidant activity. Under certain conditions, the benzyloxy group could also be susceptible to nucleophilic substitution, although this is a less common transformation compared to hydrogenolysis. evitachem.com
Methoxy (B1213986) Ether Group Reactivity
The methoxy group, an aryl methyl ether, is generally more stable than the benzyl ether. However, it can be cleaved under specific and often harsher conditions.
The cleavage of the methyl group from the aromatic ring, or demethylation, typically requires strong reagents. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers. gvsu.edunih.govcore.ac.ukrsc.org The reaction proceeds via the formation of a Lewis acid-base adduct between the BBr₃ and the ether oxygen. This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the C-O bond. gvsu.educore.ac.uk Computational studies suggest that a single equivalent of BBr₃ can demethylate up to three equivalents of an aryl methyl ether. nih.gov
Other methods for demethylation include the use of strong acids or bases at high temperatures, though these conditions can lead to side reactions. rsc.orgacs.org Thiolate-mediated methods have also been developed as a practical alternative. researchgate.net
Aryl methyl ethers are generally stable under a wide range of acidic and basic conditions, which is why they are often employed as protecting groups. acs.org They are resistant to cleavage by many common acids and bases at moderate temperatures. However, strong Brønsted acids at elevated temperatures can effect cleavage. researchgate.net Similarly, while generally stable to bases, harsh basic conditions at high temperatures can lead to hydrolysis. rsc.org
Aromatic Ring Reactivity
The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution is significantly influenced by the directing effects of the benzyloxy and methoxy substituents.
Both the benzyloxy and methoxy groups are ortho, para-directing and activating substituents. libretexts.orglibretexts.orgorganicchemistrytutor.comyoutube.com This is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, which stabilizes the arenium ion intermediate formed during the substitution at the ortho and para positions. libretexts.orgorganicchemistrytutor.comyoutube.com
The activating nature of these groups means that the aromatic ring of this compound will be more reactive towards electrophiles than benzene itself. libretexts.org The incoming electrophile will be directed primarily to the positions ortho and para to the oxygen substituents. Given the substitution pattern of the molecule, the primary sites for electrophilic attack would be the positions ortho to the methoxy and benzyloxy groups.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the ring.
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. mt.comlibretexts.orgbeilstein-journals.org
Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst. mt.comyoutube.com
The vinyl group is generally considered a deactivating group, but the strong activating effects of the alkoxy groups will dominate the regioselectivity of the reaction.
Lithiation and Subsequent Quenching Reactions
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). organic-chemistry.orgwikipedia.org In the case of this compound, both the methoxy and benzyloxy groups can potentially act as DMGs. The methoxy group is recognized as a moderate DMG, while the oxygen atom of the benzyloxy group can also direct lithiation. uwindsor.ca
The mechanism of DoM involves the coordination of an organolithium reagent, typically an alkyllithium like n-butyllithium (n-BuLi), to the heteroatom of the DMG. This coordination brings the alkyllithium into proximity with an ortho-proton, facilitating its abstraction and forming an aryllithium intermediate. wikipedia.org For this compound, there are two possible positions for ortho-lithiation: C3 (ortho to the benzyloxy group) and C6 (ortho to the methoxy group). The vinyl group at C4 is unlikely to direct lithiation to C5 due to the presence of the stronger directing groups at C1 and C2.
Research on analogous aryl benzyl ethers has shown that the α-lithiobenzyloxy group, formed by initial lithiation at the benzylic position, can act as a potent DMG. researchgate.netnih.gov This effect is reportedly enhanced by a meta-methoxy group. researchgate.netnih.gov In the context of this compound, this would suggest a preference for lithiation at the C3 position, directed by the benzyloxy group.
Upon formation, the aryllithium intermediate can be quenched with a variety of electrophiles to introduce new functional groups onto the aromatic ring. researchgate.net The choice of electrophile dictates the nature of the substituent introduced. A competing reaction pathway to consider is the addition of the organolithium reagent across the vinyl group. However, under carefully controlled conditions (e.g., low temperatures), ortho-lithiation is expected to be the predominant pathway.
Below is a table summarizing plausible quenching reactions of the lithiated intermediate of this compound.
| Entry | Electrophile | Product | Plausible Yield Range (%) |
|---|---|---|---|
| 1 | Dimethylformamide (DMF) | 3-Formyl-2-(benzyloxy)-1-methoxy-4-vinylbenzene | 65-75 |
| 2 | Iodine (I₂) | 3-Iodo-2-(benzyloxy)-1-methoxy-4-vinylbenzene | 70-85 |
| 3 | Trimethylsilyl chloride (TMSCl) | 3-(Trimethylsilyl)-2-(benzyloxy)-1-methoxy-4-vinylbenzene | 80-95 |
| 4 | Carbon dioxide (CO₂) | 3-Carboxy-2-(benzyloxy)-1-methoxy-4-vinylbenzene | 60-70 |
Exploration of Novel Reaction Pathways and Catalytic Transformations
The presence of a vinyl group and an aromatic ring in this compound opens up possibilities for various catalytic transformations, enabling the synthesis of more complex molecules.
Catalytic Hydrogenation: The vinyl group can be selectively reduced to an ethyl group through catalytic hydrogenation. This transformation is typically achieved using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. The benzyloxy group is also susceptible to hydrogenolysis under these conditions, which would result in the formation of 2-hydroxy-1-methoxy-4-ethylbenzene. Selective hydrogenation of the vinyl group without affecting the benzyloxy group would require milder conditions or more specialized catalysts. For instance, the use of certain rhodium catalysts has been shown to facilitate the enantioselective hydrogenation of styrenes bearing directing hydroxyl groups. nih.gov
Cross-Coupling Reactions: The vinyl group is a suitable handle for palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki reactions.
Heck Reaction: In a Heck reaction, this compound could be coupled with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. This would lead to the formation of a substituted stilbene (B7821643) or a 1,4-diaryl-1,3-diene derivative, respectively. The success of the Heck reaction on styrene derivatives is well-documented. doi.orgdicp.ac.cnbohrium.comnih.govchemrxiv.org
Suzuki Reaction: To participate in a Suzuki coupling, the aromatic ring of this compound would first need to be functionalized with a halide or triflate, for example, through the lithiation-iodination sequence described previously. The resulting aryl iodide could then be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound. The Suzuki-Miyaura coupling is a versatile method for constructing C-C bonds with a high tolerance for various functional groups. nih.govmdpi.com
Photocatalytic Reactions: Modern synthetic methods involving photocatalysis could also be applied to this compound. For example, the photocatalytic hydroaminoalkylation of styrenes with unprotected primary alkylamines has been reported, offering a direct route to γ-arylamines. nih.gov Applying such a reaction to this substrate could yield novel amine-containing derivatives.
The table below outlines some potential catalytic transformations of this compound.
| Reaction Type | Reagents and Catalyst | Potential Product |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | 2-(Benzyloxy)-1-methoxy-4-ethylbenzene |
| Heck Reaction | Aryl halide, Pd(OAc)₂, base | Substituted stilbene derivative |
| Suzuki Reaction (of the 3-iodo derivative) | Aryl boronic acid, Pd(PPh₃)₄, base | 3-Aryl-2-(benzyloxy)-1-methoxy-4-vinylbenzene |
Advanced Spectroscopic and Analytical Methodologies for Characterization and Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.
One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the chemical environment and connectivity of atoms within a molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of "2-(Benzyloxy)-1-methoxy-4-vinylbenzene" reveals distinct signals for each type of proton, with their chemical shifts (δ) indicating their electronic environment, and their splitting patterns (multiplicity) revealing neighboring protons.
Interactive Data Table: ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.48–7.28 | m | 5H | Protons of the benzyl (B1604629) ring |
| 7.11 | d, J = 1.9 Hz | 1H | Aromatic proton |
| 7.00 | d, J = 8.3 Hz | 1H | Aromatic proton |
| 6.95 | dd, J = 8.3, 2.0 Hz | 1H | Aromatic proton |
| 6.64 | dd, J = 17.6, 10.9 Hz | 1H | Vinylic proton |
| 5.71 | dd, J = 17.6, 1.1 Hz | 1H | Vinylic proton |
| 5.13 | dd, J = 10.9, 1.0 Hz | 1H | Vinylic proton |
| 5.08 | s | 2H | Benzylic protons (-CH₂-) |
| 3.80 | s | 3H | Methoxy (B1213986) protons (-OCH₃) |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Interactive Data Table: ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| 149.24 | Aromatic carbon |
| 147.77 | Aromatic carbon |
| 137.08 | Aromatic carbon |
| 136.39 | Vinylic carbon |
| 130.53 | Aromatic carbon |
| 128.35 | Aromatic carbon |
| 127.78 | Aromatic carbon |
| 127.72 | Aromatic carbon |
| 119.16 | Aromatic carbon |
| 113.51 | Vinylic carbon |
| 112.14 | Aromatic carbon |
| 109.39 | Aromatic carbon |
| 69.89 | Benzylic carbon (-CH₂-) |
| 55.54 | Methoxy carbon (-OCH₃) |
For more complex molecules or to unambiguously assign all signals, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, providing a more detailed picture of the molecular structure.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For "this compound," COSY would be used to confirm the connectivity of the vinyl protons and the coupling between adjacent aromatic protons. science.gov
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This is a powerful tool for assigning carbon signals based on their known proton assignments. science.gov
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. science.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY shows correlations between protons that are close in space, regardless of whether they are bonded. This technique is valuable for determining the stereochemistry and conformation of a molecule.
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or monitoring the progress of a chemical reaction. bwise.krrssl.com The principle of qNMR lies in the fact that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. rssl.com
To determine the purity of "this compound," a known amount of an internal standard with a certified purity is added to a precisely weighed sample of the compound. koreascience.krethz.ch By comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard, the purity of the analyte can be calculated with high accuracy. rssl.comethz.ch
Similarly, qNMR can be used to monitor the conversion of reactants to products in the synthesis of "this compound." By observing the decrease in the integral of a characteristic reactant signal and the corresponding increase in a product signal over time, the reaction kinetics and endpoint can be determined without the need for chromatographic separation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with a high degree of accuracy. This allows for the unambiguous determination of the molecular formula. For "this compound," with a molecular formula of C₁₆H₁₆O₂, the theoretical exact mass can be calculated and compared to the experimentally determined value from HRMS, confirming the elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.
In the context of "this compound," GC-MS would be employed for purity profiling. The gas chromatograph separates the target compound from any volatile impurities, such as residual solvents from the synthesis or side-products. As each component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum for each separated peak. This allows for the identification of impurities by comparing their mass spectra to spectral libraries.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes. The IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions, while Raman spectroscopy involves the inelastic scattering of monochromatic light. wikipedia.org Together, they provide a detailed fingerprint of the molecule's structure.
For this compound, the key functional groups include the vinyl group, the methoxy group, the benzyloxy group, and the substituted benzene (B151609) ring. The characteristic vibrational frequencies for these groups can be predicted and are expected to be observed in the IR and Raman spectra.
Key Vibrational Modes for this compound:
Vinyl Group: The C=C stretching vibration of the vinyl group typically appears in the range of 1620-1640 cm⁻¹. The C-H stretching vibrations of the vinyl group are expected above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations give rise to strong bands in the 900-1000 cm⁻¹ region.
Aromatic Rings: The C=C stretching vibrations within the benzene rings are observed in the 1450-1600 cm⁻¹ region. The aromatic C-H stretching vibrations are typically found between 3000 and 3100 cm⁻¹. The substitution pattern on the benzene ring can be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending bands in the 675-900 cm⁻¹ range. nih.gov
Ether Linkages (Methoxy and Benzyloxy): The C-O stretching vibrations of the aromatic ether (methoxy group) and the alkyl-aryl ether (benzyloxy group) are expected to produce strong bands in the region of 1200-1275 cm⁻¹ (asymmetric stretching) and 1000-1075 cm⁻¹ (symmetric stretching).
Methylene Group (in Benzyloxy): The CH₂ group of the benzyl moiety will exhibit C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations near 1450 cm⁻¹.
The Raman spectrum is particularly useful for observing the symmetric vibrations of non-polar bonds, such as the C=C bond of the vinyl group and the aromatic ring breathing modes, which may be weak in the IR spectrum. s-a-s.org
Interactive Data Table: Expected IR and Raman Peaks for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Vinyl | =C-H Stretch | 3010-3095 | IR, Raman |
| Vinyl | C=C Stretch | 1620-1640 | IR, Raman (strong) |
| Vinyl | =C-H Out-of-plane Bend | 910-990 | IR (strong) |
| Aromatic | =C-H Stretch | 3000-3100 | IR, Raman |
| Aromatic | C=C Ring Stretch | 1450-1600 | IR, Raman |
| Ether (Ar-O-CH₃) | C-O-C Asymmetric Stretch | 1200-1275 | IR (strong) |
| Ether (Ar-O-CH₃) | C-O-C Symmetric Stretch | 1020-1075 | IR |
| Ether (Ar-O-CH₂-Ph) | C-O-C Asymmetric Stretch | 1200-1275 | IR (strong) |
| Methylene (-CH₂-) | C-H Stretch | 2850-2960 | IR, Raman |
| Methylene (-CH₂-) | C-H Bend | ~1450 | IR |
| Methoxy (-OCH₃) | C-H Stretch | 2815-2850 | IR, Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals and is influenced by the extent of conjugation in the molecule.
This compound is a substituted styrene (B11656), and its UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the conjugated system formed by the vinyl group and the benzene ring. The benzene ring itself exhibits characteristic absorption bands, which are shifted and intensified by the presence of substituents. up.ac.zanist.gov
The methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) groups are auxochromes, meaning they are electron-donating groups that, when attached to a chromophore (the styrene system), can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is due to the extension of the conjugated system through the lone pair of electrons on the oxygen atoms.
The solvent used for UV-Vis analysis can also influence the λmax values due to solute-solvent interactions. researchgate.netsciencepublishinggroup.com Polar solvents may stabilize the excited state more than the ground state, leading to shifts in the absorption maxima.
Interactive Data Table: Expected UV-Vis Absorption for this compound
| Transition Type | Chromophore | Expected λmax Range (nm) | Solvent Effects |
| π → π | Benzene Ring (E2-band) | 200-220 | Minor shifts with polarity |
| π → π | Benzene Ring (B-band) | 240-280 | Bathochromic shift with electron-donating groups |
| π → π* | Styrene Conjugated System | 250-300 | Bathochromic shift in polar solvents |
Chromatographic Techniques for Separation, Purification, and Analysis
Chromatography is an essential tool for the separation, purification, and analysis of this compound and its polymerization products. Different chromatographic techniques are employed based on the properties of the analyte and the goal of the analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For a moderately hydrophobic compound like this compound evitachem.com, reversed-phase HPLC is a suitable method.
In a typical reversed-phase setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.com The separation is based on the hydrophobicity of the components, with more nonpolar compounds having longer retention times. The addition of a small amount of acid, like phosphoric or formic acid, to the mobile phase can improve peak shape for acidic or basic analytes. sielc.com Detection is commonly achieved using a UV detector set at a wavelength where the analyte absorbs strongly, as determined from its UV-Vis spectrum.
Interactive Data Table: Typical HPLC Conditions for Analysis of Styrene Derivatives
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 or C8, 3-5 µm particle size |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient or isocratic |
| Buffer | 0.1% Formic Acid or Phosphoric Acid |
| Flow Rate | 0.5-1.5 mL/min |
| Detection | UV at λmax (e.g., 254 nm or a specific λmax) |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a substituted styrene, is amenable to GC analysis. In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.
A variety of capillary columns with different stationary phases can be used, with nonpolar phases like those based on polydimethylsiloxane (B3030410) (e.g., DB-5, HP-1) being a common choice for aromatic compounds. nist.gov The retention time is a characteristic property of the compound under specific GC conditions. For identification and structural confirmation, GC is often coupled with Mass Spectrometry (GC-MS), which provides a mass spectrum of the eluting compound, offering a unique fragmentation pattern. researchgate.net
Interactive Data Table: Typical GC Conditions for Analysis of Styrene Derivatives
| Parameter | Typical Conditions |
| Column | Capillary column (e.g., HP-5ms, DB-1), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250-280 °C |
| Oven Program | Temperature gradient (e.g., start at 100 °C, ramp to 300 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280-300 °C |
Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for determining the molecular weight distribution of polymers. SEC separates molecules based on their hydrodynamic volume in solution. Larger polymer chains elute from the column earlier than smaller ones. mdpi.com
For the analysis of poly(this compound), the polymer is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), and passed through a series of columns packed with porous materials of varying pore sizes. The elution profile is monitored by a detector, typically a differential refractive index (DRI) detector.
To obtain absolute molecular weights, SEC is often coupled with other detectors, such as a multi-angle light scattering (MALS) detector. wyatt.comnih.gov SEC-MALS is a powerful combination that allows for the determination of the absolute molar mass and the radius of gyration of the polymer without the need for column calibration with polymer standards. wyatt.com This is particularly important for novel polymers where appropriate standards may not be available.
Interactive Data Table: Typical SEC Conditions for Polystyrene Derivatives
| Parameter | Typical Conditions |
| Columns | Series of polystyrene-divinylbenzene (PS-DVB) columns with a range of pore sizes |
| Mobile Phase/Eluent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) with 0.2 M LiCl rsc.org |
| Flow Rate | 1.0 mL/min |
| Detectors | Differential Refractive Index (DRI), Multi-Angle Light Scattering (MALS), Viscometer |
| Temperature | 35-42 °C |
| Calibration | Polystyrene standards (for relative MW) or absolute determination with MALS |
Theoretical and Computational Chemistry Studies of 2 Benzyloxy 1 Methoxy 4 Vinylbenzene
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the electronic structure and optimized molecular geometry of 2-(benzyloxy)-1-methoxy-4-vinylbenzene.
DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between accuracy and computational cost for organic molecules. epstem.netnih.gov These calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, a DFT study on a related dimethoxybenzene derivative successfully determined its structural properties, which were in good agreement with experimental crystallographic data. nih.gov For this compound, calculations would likely be performed using a basis set such as 6-311++G(d,p) to accurately describe the electronic distribution, including the diffuse functions necessary for the oxygen lone pairs and π-systems. banglajol.info
The electronic properties derived from these calculations include the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map would visualize the electron-rich and electron-poor regions of the molecule, identifying sites susceptible to electrophilic or nucleophilic attack. researchgate.net The oxygen atoms of the methoxy (B1213986) and benzyloxy groups are expected to be regions of high negative potential, while the vinyl group and aromatic rings will also exhibit distinct electronic features. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. banglajol.infonih.gov A smaller gap generally implies higher reactivity.
Table 1: Hypothetical Geometric Parameters for this compound Calculated at the B3LYP/6-311++G(d,p) Level of Theory.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C(vinyl)-C(vinyl) | ~1.34 Å |
| C(ring)-O(methoxy) | ~1.36 Å | |
| C(ring)-O(benzyloxy) | ~1.37 Å | |
| O-C(benzyl) | ~1.43 Å | |
| Bond Angle | C(ring)-C(ring)-C(vinyl) | ~121° |
| C(ring)-O-C(methyl) | ~118° | |
| C(ring)-O-C(benzyl) | ~119° | |
| Dihedral Angle | C-C-O-C (methoxy) | Variable (see Conformational Analysis) |
| C-C-O-C (benzyloxy) | Variable (see Conformational Analysis) |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Actual calculated values would result from a full geometry optimization.
Conformational Analysis and Energy Landscapes of the Compound and its Derivatives
The flexibility of the benzyloxy and methoxy groups, due to rotation around the C-O bonds, gives rise to multiple possible conformations for this compound. Conformational analysis is essential to identify the most stable conformers and to understand the molecule's flexibility, which can influence its physical properties and reactivity.
The potential energy surface (PES) or energy landscape of the molecule can be explored by systematically rotating the key dihedral angles and calculating the energy of each resulting conformation. ucsb.edu For instance, studies on dimethoxybenzene have utilized both discrete rotational isomeric state (RIS) models and continuous bond rotation models to analyze conformational probabilities. rsc.org Such an analysis for this compound would involve mapping the energy as a function of the dihedral angles defining the orientation of the methoxy, benzyloxy, and vinyl groups relative to the benzene (B151609) ring.
The results would likely reveal several low-energy conformers, with the global minimum corresponding to the most stable arrangement that minimizes steric hindrance and optimizes electronic interactions. The energy barriers between these conformers determine the dynamics of conformational change at a given temperature. This information is crucial for understanding how the molecule might interact with other molecules or pack in a solid state.
Table 2: Illustrative Relative Energies of Potential Conformers of this compound.
| Conformer | Dihedral Angle 1 (C-C-O-CH3) | Dihedral Angle 2 (C-C-O-CH2Ph) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
| A (Global Minimum) | 0° (planar) | ~60° (gauche) | 0.00 | 45 |
| B | 180° (planar) | ~60° (gauche) | 0.50 | 25 |
| C | 0° (planar) | ~-60° (gauche) | 0.50 | 25 |
| D | 0° (planar) | 180° (planar) | 2.50 | 5 |
Note: This table is a hypothetical representation. The dihedral angles and energies are examples to illustrate the concept of a conformational energy landscape.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach to calculate NMR isotropic shielding constants, which can then be converted to chemical shifts. epstem.netresearchgate.net By performing GIAO calculations on the optimized geometry of this compound, one can predict the ¹H and ¹³C NMR spectra. Comparing these predicted spectra with experimental data can help confirm the molecular structure and assign specific resonances to individual atoms. The accuracy of these predictions can be high, often with RMS errors of less than 0.1 ppm for ¹H shifts when appropriate methods and solvent models are used. liverpool.ac.uk
Vibrational Frequencies: The calculation of vibrational frequencies through methods like DFT can predict the infrared (IR) and Raman spectra of the molecule. researchgate.net These calculations involve computing the second derivatives of the energy with respect to atomic displacements. ucsb.edu The resulting frequencies correspond to the normal modes of vibration. While calculated frequencies are often systematically higher than experimental values, they can be brought into excellent agreement through the use of scaling factors. researchgate.netnih.gov This analysis allows for a detailed assignment of the experimental vibrational bands to specific molecular motions, such as C-H stretches, C=C stretches of the vinyl and aromatic groups, and C-O ether stretches.
Computational Modeling of Reaction Mechanisms and Transition States
The vinyl group of this compound is a key site for chemical reactions, particularly polymerization. Computational modeling can be used to investigate the mechanisms of these reactions. By mapping the potential energy surface of a reaction, chemists can identify the minimum energy path from reactants to products.
This involves locating and characterizing the structures of transition states—the high-energy intermediates that represent the bottleneck of a reaction. The energy of the transition state relative to the reactants determines the activation energy, which governs the reaction rate. For example, one could model the initiation and propagation steps of the radical polymerization of this monomer. This would involve calculating the energy changes as a radical initiator attacks the vinyl group and as the resulting radical adds to another monomer unit. Such studies provide a detailed, step-by-step picture of the reaction mechanism that is often inaccessible through experimental means alone.
Molecular Dynamics Simulations of Polymerization Processes and Resultant Polymeric Chains
While quantum mechanics is ideal for studying individual molecules and reaction steps, Molecular Dynamics (MD) simulations are better suited for modeling the behavior of large systems over time, such as a polymerization reaction or the resulting polymer chains. tue.nlyoutube.com
Polymerization Processes: Reactive MD simulations can be used to model the polymerization process itself. In this approach, monomers are placed in a simulation box, and rules are defined that allow them to react and form covalent bonds when they come into close proximity with the correct orientation. tue.nl This allows for the study of how factors like monomer concentration and temperature affect the rate of polymerization and the structure of the resulting polymer chains, including molecular weight distribution and branching.
Resultant Polymeric Chains: Once a polymer chain is formed, or a model chain is constructed, MD simulations can be used to study its conformational properties and dynamics. researchgate.net By simulating the polymer in a solvent or in a melt, one can investigate properties like the radius of gyration (a measure of chain size), persistence length (a measure of stiffness), and the dynamics of chain entanglement. youtube.com For poly(this compound), MD simulations could provide insights into how the bulky benzyloxy side groups affect the chain's flexibility and how the polymer chains pack together, which would ultimately determine the material properties of the bulk polymer. A recent study has explored the polymerization of derivatives of 2-methoxy-4-vinylphenol (B128420), a related compound, highlighting the potential for these types of monomers in creating new thermoplastics and thermosets. mdpi.com
Applications of 2 Benzyloxy 1 Methoxy 4 Vinylbenzene in Advanced Materials Science and Organic Synthesis
As a Monomer for High-Performance Functional Polymers
The presence of the vinyl group in 2-(Benzyloxy)-1-methoxy-4-vinylbenzene allows it to undergo polymerization, making it a valuable monomer for creating advanced polymers. evitachem.com Its hydrophobic nature, conferred by the benzyl (B1604629) group, influences the properties of the resulting materials, making it suitable for a variety of thermoplastic applications. mdpi.comnih.gov
Synthesis of Homo- and Copolymers with Tailored Properties (e.g., Thermal, Mechanical)
This compound can be polymerized through methods like solution radical polymerization to produce homopolymers with high molar masses. researchgate.netnih.gov Studies have shown the ability to synthesize poly(this compound) with tailored properties. The thermal characteristics of these polymers are of particular interest. For instance, the glass transition temperature (Tg), a key indicator of a polymer's thermal properties, can be influenced by the monomer's structure. Research on polymers derived from MVP shows that modifications to the phenolic group, such as the introduction of a benzyloxy group, can lead to homopolymers with a range of Tg values. mdpi.comnih.gov This allows for the fine-tuning of the material's performance for specific applications.
The mechanical properties of copolymers incorporating this compound can also be customized. When copolymerized with other monomers, such as styrene (B11656), the resulting materials exhibit a range of thermal and mechanical behaviors. mdpi.com For example, emulsion polymerization with styrene can yield copolymers with thermal properties comparable to polystyrene, but with the added functionality and bio-based content from the this compound monomer. mdpi.com
Table 1: Illustrative Thermal Properties of MVP-Derived Polymers
| Polymer | Glass Transition Temperature (Tg) | Degradation Temperature (Tdeg) |
|---|---|---|
| Polystyrene (PS) | ~100 °C | ~400 °C |
| P(MVP-Bz) Homopolymer | Varies | Slightly lower than PS |
| P(MVP-Bz-co-Styrene) | Close to PS | Similar to PS |
Note: This table provides illustrative data based on typical findings for similar polymers. Actual values can vary based on synthesis conditions and polymer characteristics.
Development of Biobased Thermoplastics and Thermosets
A significant driver for the interest in this compound is its origin from lignin-derived ferulic acid, positioning it as a bio-based monomer. mdpi.comnih.gov This aligns with the increasing demand for sustainable materials to replace petroleum-based plastics. researchgate.netnih.gov The use of this monomer allows for the development of thermoplastics with a reduced carbon footprint. nih.gov
Researchers have successfully incorporated hydrophobic biobased monomers derived from MVP, including the benzyloxy-functionalized version, into both thermoplastics and thermosets through various polymerization techniques like solution and emulsion polymerization. mdpi.comnih.govresearchgate.net This demonstrates the potential of this compound to contribute to a new generation of bio-based materials with a wide array of properties. nih.gov For thermosetting applications, divinylbenzene (B73037) (DVB)-like monomers can be prepared from MVP and then thermally cured with crosslinkers to form robust thermoset films. mdpi.com
As a Versatile Building Block in Complex Molecule Synthesis
Beyond polymer science, this compound serves as a valuable intermediate in organic synthesis. evitachem.com Its functional groups—the vinyl, methoxy (B1213986), and benzyloxy moieties—provide multiple reaction sites for constructing more complex molecular architectures.
Intermediate in the Synthesis of Functionalized Aromatic and Heterocyclic Compounds
The aromatic ring of this compound, activated by the electron-donating methoxy and benzyloxy groups, is susceptible to electrophilic aromatic substitution reactions. evitachem.com This allows for the introduction of additional functional groups onto the benzene (B151609) ring, leading to a variety of substituted aromatic compounds.
Furthermore, the vinyl group can participate in various addition and cycloaddition reactions, which are fundamental in the synthesis of heterocyclic compounds. While specific examples detailing the direct use of this compound in complex heterocyclic synthesis are not extensively documented in the provided context, the reactivity of ortho-substituted aryl benzyl ethers, a class to which this compound belongs, has been explored in the synthesis of heterocyclic systems like 2-aryl-3-aminobenzofurans. st-andrews.ac.uk This suggests the potential for this compound to serve as a precursor to similar complex structures.
Precursor for Advanced Chemical Scaffolds
The term "chemical scaffold" refers to the core structure of a molecule to which various functional groups can be attached. The molecular framework of this compound, with its combination of an aromatic ring and reactive functional groups, makes it an attractive precursor for developing novel chemical scaffolds. The benzyloxy group, in particular, can be used as a protecting group for the phenolic hydroxyl, which can be later deprotected to reveal a reactive site for further chemical modification. This strategic use of the benzyloxy group is a common tactic in multi-step organic synthesis. The ability to build upon this foundational structure opens pathways to new classes of compounds with potential applications in various areas of chemical research.
Potential in Supramolecular Chemistry and Self-Assembly
While direct and extensive research on the supramolecular chemistry and self-assembly of poly(this compound) is not widely documented, the inherent structural characteristics of the monomer suggest significant potential in this domain. The presence of the bulky benzyloxy and methoxy-substituted phenyl side group is a key feature that can drive non-covalent interactions and lead to ordered structures in the resulting polymers.
The self-assembly of polymers is largely governed by the interplay of various intermolecular forces, such as hydrogen bonding, van der Waals forces, and π-π stacking. In the case of poly(this compound), the aromatic rings in the polymer backbone and the benzyloxy side chains can participate in π-π stacking interactions. These interactions, although weak individually, can collectively lead to the formation of well-defined supramolecular structures.
Furthermore, the bulky nature of the side chains can induce steric hindrance, influencing the polymer's chain conformation and promoting specific packing arrangements. uc.pt For instance, in analogous polymer systems with large side groups, phenomena such as the formation of helical structures or liquid crystalline phases have been observed. rsc.org The self-assembly of such polymers can lead to the formation of various nanostructures, including micelles, vesicles, or nanofibers, depending on the solvent environment and processing conditions. rsc.org The ability to control the self-assembly of polymers is crucial for the development of advanced materials for applications in drug delivery, nanotechnology, and smart coatings.
Table 1: Structural Features of this compound Influencing Self-Assembly
| Feature | Potential Role in Self-Assembly |
|---|---|
| Bulky Benzyloxy Group | Induces steric hindrance, influences polymer chain packing and conformation. |
| Aromatic Rings | Potential for π-π stacking interactions, contributing to ordered structures. |
| Polymer Backbone | Provides the framework for the attachment of functional side groups that direct self-assembly. |
It is important to note that the exploration of the self-assembly behavior of poly(this compound) is an area that warrants further investigation to fully unlock its potential in supramolecular chemistry.
Exploration in Organic Electronics and Photonics
The application of organic materials in electronic and photonic devices is a rapidly growing field, driven by the promise of flexible, lightweight, and low-cost alternatives to traditional inorganic materials. The molecular structure of this compound suggests its potential utility in the development of novel organic electronic and photonic materials.
A key requirement for materials in these applications is the presence of a conjugated π-electron system, which facilitates charge transport and interaction with light. The vinyl group of this compound allows for its polymerization into a polystyrene-like backbone. While the saturated backbone of polystyrene is not inherently conducting, the pendant aromatic groups can, under certain conditions and with appropriate chemical modifications, contribute to electronic and photonic properties.
The benzene ring and the benzyloxy group are electron-donating, which can influence the electronic properties of the polymer. pearson.com For a polymer to be suitable for organic electronics, it often needs to have a conjugated backbone. While the direct polymerization of this compound via its vinyl group does not result in a fully conjugated backbone, the monomer could potentially be used in copolymerization with other monomers that do form conjugated systems. Alternatively, post-polymerization modifications could be explored to create conjugation.
The field of organic photonics relies on materials that can efficiently absorb and emit light, or exhibit nonlinear optical properties. The aromatic nature of this compound provides a chromophore that absorbs in the UV region. The photophysical properties of polymers derived from this monomer would need to be investigated to determine their potential for applications such as organic light-emitting diodes (OLEDs), sensors, or optical data storage. For instance, the synthesis of poly(1-methoxy-4-octyloxy)-para-phenylene vinylene, a conjugated polymer with structural similarities, has been explored for light-emitting diode applications, demonstrating absorption and emission in the visible spectrum. researchgate.net
Table 2: Potential Electronic and Photonic Properties of Polymers Derived from this compound
| Property | Relevance to Organic Electronics/Photonics | Structural Basis |
|---|---|---|
| Charge Transport | Essential for conductive and semiconductive applications. | The π-systems of the aromatic rings could potentially facilitate hopping transport, although the saturated backbone is a limitation. |
| Luminescence | Key for applications in OLEDs and sensors. | The aromatic chromophores can absorb and emit light; the efficiency would depend on the polymer structure and morphology. |
| Nonlinear Optical Activity | Important for applications in optical communications and data processing. | The polarizable π-electron systems of the aromatic rings could give rise to nonlinear optical effects. |
Derivatives and Analogues of 2 Benzyloxy 1 Methoxy 4 Vinylbenzene: Structure Reactivity Relationships
Systematic Modification of the Benzyloxy Protecting Group
The benzyloxy group serves as a protecting group for the reactive phenolic hydroxyl of MVP. mdpi.com This protection is crucial as the free phenol (B47542) can interfere with certain reactions, such as free-radical polymerization, through radical scavenging effects. mdpi.com The synthesis of 2-(benzyloxy)-1-methoxy-4-vinylbenzene is typically achieved via a Williamson ether synthesis, reacting MVP with benzyl (B1604629) bromide in the presence of a base, a reaction that can proceed in high yield. mdpi.com
Systematic modification involves replacing the benzyl group with other protecting groups, which can alter the stability, solubility, and deprotection strategy for the monomer. For instance, silyl (B83357) ethers have also been used to protect the phenolic group of MVP, offering different chemical stability and deprotection conditions (e.g., fluoride-ion-mediated cleavage) compared to the hydrogenolysis typically used for benzyl ethers. mdpi.com The choice of protecting group is critical for multi-step syntheses, as it must be stable under various reaction conditions and selectively removable when desired.
Below is a comparative table of potential protecting groups for the parent compound, 2-methoxy-4-vinylphenol (B128420).
| Protecting Group | Typical Reagent | Key Characteristics | Common Deprotection Method |
|---|---|---|---|
| Benzyl | Benzyl Bromide (BzBr) | Robust, stable to many reagents | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Silyl (e.g., TBDMS) | tert-Butyldimethylsilyl chloride | Tunable stability based on silyl group bulk | Fluoride ion (e.g., TBAF) |
| Acetyl | Acetic Anhydride (B1165640) | Less stable than benzyl ethers | Base or Acid Hydrolysis |
| Methyl Ether | Dimethyl Sulfate | Very stable, often difficult to cleave | Strong acid (e.g., BBr₃) |
Variation of Substituents on the Aromatic Ring
The aromatic ring of this compound is electron-rich due to the presence of two electron-donating alkoxy groups (methoxy and benzyloxy). These groups are activating and ortho-, para-directing in electrophilic aromatic substitution reactions. lumenlearning.comlumenlearning.comlibretexts.org This inherent electronic character makes the ring and the conjugated vinyl group nucleophilic.
Introducing additional substituents onto the aromatic ring can modulate this reactivity. libretexts.org
Electron-Donating Groups (EDGs): Adding alkyl groups (e.g., methyl, ethyl) would further increase the electron density of the ring, enhancing its reactivity toward electrophiles and potentially increasing the rate of polymerization of the vinyl group. lumenlearning.com
Electron-Withdrawing Groups (EWGs): Conversely, adding groups like nitro (–NO₂), cyano (–CN), or carbonyl (–COR) would deactivate the ring by withdrawing electron density. lumenlearning.comlibretexts.org This would make electrophilic substitution on the ring more difficult and would also decrease the nucleophilicity of the vinyl group, thereby reducing its reactivity in reactions like cationic polymerization. libretexts.org Halogens (F, Cl, Br, I) are a unique case, as they are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because of electron donation via resonance. libretexts.org
The following table summarizes the expected effects of various substituents on the reactivity of the aromatic system.
| Substituent (R) | Electronic Effect | Classification | Predicted Impact on Ring Reactivity |
|---|---|---|---|
| -CH₃ (Alkyl) | Electron-Donating (Inductive) | Activating | Increase |
| -OH (Hydroxyl) | Electron-Donating (Resonance) | Strongly Activating | Strongly Increase |
| -Br (Halogen) | Electron-Withdrawing (Inductive) / Donating (Resonance) | Deactivating | Decrease |
| -NO₂ (Nitro) | Electron-Withdrawing (Resonance & Inductive) | Strongly Deactivating | Strongly Decrease |
| -C(O)CH₃ (Acetyl) | Electron-Withdrawing (Resonance & Inductive) | Deactivating | Decrease |
Alteration of the Vinyl Moiety (e.g., Chain Length, Substitution)
Direct modification of the vinyl group itself can also be envisioned. For example, partial or complete hydrogenation would yield the corresponding ethyl or saturated side chain, eliminating the potential for polymerization. The double bond could also be epoxidized to introduce an oxirane ring, a versatile functional group for subsequent ring-opening reactions.
Furthermore, the concept of transferring an entire functionalized vinyl moiety to a different molecular scaffold has been explored to enhance bioactivity. For instance, a 2-(hydroxymethoxy)vinyl (HMV) group can be installed on other molecules to impart new biological properties. mdpi.com This suggests that analogues of this compound could be synthesized where the vinyl group is replaced by a more complex, substituted alkene, such as a propenyl or butenyl chain, to modify steric bulk and reactivity.
Impact of Structural Changes on Synthetic Accessibility and Chemical Reactivity
Structural modifications invariably affect both the ease of synthesis and the resulting chemical reactivity.
Chemical Reactivity: As discussed, substituents on the aromatic ring have a profound impact on the electronic nature of the molecule. lumenlearning.com Activating groups enhance the reactivity of the vinyl group in radical and cationic polymerizations, while deactivating groups retard it. libretexts.org The choice of protecting group also influences reactivity; bulky silyl ethers, for instance, might sterically hinder reactions at the adjacent methoxy (B1213986) position or on the vinyl group. Altering the vinyl moiety, such as by adding substituents to the double bond (e.g., creating an analogue of α-methylstyrene), would significantly change its polymerization characteristics.
Design and Synthesis of Conformationally Constrained Analogues
Designing analogues with restricted conformational freedom is a powerful tool for probing structure-activity relationships. In flexible molecules like this compound, free rotation exists around the single bonds connecting the alkoxy and vinyl groups to the aromatic ring.
Introducing conformational constraints can be achieved by incorporating bulky substituents at strategic positions. For example, quantum-chemical calculations on phenyl vinyl ethers have shown that introducing bulky methyl groups at the ortho positions of the benzene (B151609) ring forces the aromatic ring out of the plane of the vinyloxy group. researchgate.net Applying this principle, the introduction of a bulky group like tert-butyl at the position ortho to the benzyloxy group would likely restrict rotation around the Ar–O bond, leading to a more defined three-dimensional structure.
Conclusion and Future Perspectives in the Research of 2 Benzyloxy 1 Methoxy 4 Vinylbenzene
Summary of Key Achievements in Synthesis, Reactivity, and Applications
Research has established viable synthetic pathways to 2-(benzyloxy)-1-methoxy-4-vinylbenzene, often starting from readily available bio-based precursors like ferulic acid. mdpi.com The synthesis typically involves the decarboxylation of ferulic acid to 2-methoxy-4-vinylphenol (B128420) (MVP), followed by the protection of the hydroxyl group with a benzyl (B1604629) group. mdpi.com This protective step is crucial as the phenolic hydroxyl group can inhibit radical polymerization. nih.gov
The reactivity of this compound is dominated by its vinyl group, which readily undergoes radical polymerization to form homopolymers or copolymers with other monomers. mdpi.comevitachem.com This allows for its incorporation into various polymer architectures, leading to materials with tailored properties. The presence of the benzyloxy and methoxy (B1213986) groups on the aromatic ring influences the electronic properties of the vinyl group and can be leveraged for further chemical modifications. evitachem.com
In terms of applications, this compound has shown promise as a bio-based monomer for thermoplastics and thermoset polymers. mdpi.com Its incorporation into polymers can enhance thermal properties and provides a route to sustainable materials. mdpi.comnih.gov Homopolymers of MVP derivatives have been synthesized with a range of glass transition temperatures, demonstrating their potential in various thermoplastic applications. mdpi.com
Emerging Research Trends for Lignin-Derived Monomers and Functionalized Styrenes
The broader field of lignin (B12514952) valorization is experiencing a surge in interest, driven by the need for sustainable alternatives to petroleum-based chemicals and materials. nih.govmdpi.com A key trend is the development of efficient and selective methods to depolymerize lignin into a variety of aromatic monomers. rsc.orgmdpi.com Researchers are exploring various catalytic and biological approaches, including the use of endophytic fungi, to break down the complex structure of lignin into valuable platform chemicals like vanillin (B372448) and ferulic acid. nih.govmdpi.com
For functionalized styrenes, research is moving beyond simple homopolymers and copolymers towards the creation of more complex and functional materials. This includes the development of:
Stimuli-responsive polymers: Polymers that change their properties in response to external stimuli such as pH, temperature, or light.
Advanced composites: Incorporating functionalized styrenes into composites with materials like MXene nanosheets to enhance thermal stability and flame retardant properties. mdpi.com
Biomedical materials: Utilizing the biocompatibility and functionality of bio-based styrenes for applications in drug delivery and tissue engineering.
A significant area of interest is the late-stage functionalization of styrenes, which involves introducing functional groups at a late stage of synthesis to create diverse chemical libraries for drug discovery and materials science. researchgate.net
Identification of Remaining Challenges and Unexplored Avenues
Despite the progress, several challenges remain in the widespread adoption of this compound and other lignin-derived monomers. A primary hurdle is the cost-effective and scalable production of these monomers from lignin. mdpi.com The heterogeneity of lignin makes its depolymerization into specific, high-yield products a complex task. mdpi.com
Further research is needed to fully understand the structure-property relationships of polymers derived from this compound. While initial studies have characterized their thermal properties, a deeper investigation into their mechanical, optical, and chemical resistance properties is required. mdpi.com
Unexplored avenues for research include:
Controlled polymerization techniques: Applying techniques like controlled radical polymerization to synthesize well-defined polymers with controlled molecular weights and architectures. mdpi.com
Post-polymerization modification: Exploring the chemical modification of the benzyloxy group in the polymer backbone to introduce new functionalities.
Stereoselective polymerization: Investigating the use of catalysts to control the stereochemistry of the polymer, which can significantly impact its properties. rsc.org
Potential for Interdisciplinary Research and Industrial Translation
The development of this compound and related bio-based monomers offers significant opportunities for interdisciplinary collaboration. Chemists, materials scientists, chemical engineers, and biologists will need to work together to address the challenges from biomass processing to final product application.
The industrial translation of this research hinges on developing economically viable processes for lignin valorization and monomer synthesis. nih.gov Collaboration with the pulp and paper industry, which produces vast quantities of lignin as a byproduct, could provide a readily available and low-cost feedstock. rsc.orgmdpi.com Furthermore, demonstrating the performance advantages of bio-based polymers in specific applications will be crucial for market acceptance.
Outlook on the Development of New Materials and Synthetic Methodologies
The future of this compound and other functionalized styrenes is bright, with the potential to contribute significantly to a more sustainable chemical industry. Continued research is expected to lead to the development of new synthetic methodologies that are more efficient, selective, and environmentally friendly.
The unique functionalities of these bio-based monomers will enable the creation of a new generation of advanced materials with tailored properties. These could include high-performance composites, biodegradable plastics, and functional coatings. As our understanding of lignin chemistry and polymer science deepens, the possibilities for innovation in this field will continue to expand, paving the way for a circular bioeconomy. nih.gov
Q & A
Q. What are the established synthetic routes for 2-(Benzyloxy)-1-methoxy-4-vinylbenzene, and how can reaction yields be optimized?
The synthesis typically involves multi-step protection and functionalization of phenolic precursors. For example, a four-step route starting from 4-methoxyphenol includes:
Acetylation of the hydroxyl group to form 4-methoxyphenyl acetate.
Bromination at the ortho position using N-bromosuccinimide (NBS) in acetonitrile to yield 3-bromo-4-methoxyphenyl acetate.
Hydrolysis of the acetyl group under basic conditions.
Benzyl protection with benzyl bromide to finalize the structure .
Optimization strategies:
- Use anhydrous conditions and inert atmospheres (N₂/Ar) during bromination to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to terminate steps at optimal conversion.
- Purify intermediates via column chromatography or recrystallization to improve overall yield.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Single-crystal X-ray diffraction : Provides unambiguous confirmation of molecular geometry, as demonstrated for the structurally similar 4-benzyloxy-2-bromo-1-methoxybenzene (R factor = 0.055) .
- NMR spectroscopy :
- ¹H NMR : Look for characteristic splitting patterns (e.g., vinyl protons as doublets or triplets, aromatic protons with meta/para coupling).
- ¹³C NMR : Identify carbons adjacent to electron-withdrawing/donating groups (e.g., benzyloxy: δ ~70 ppm for CH₂; methoxy: δ ~55 ppm).
- HPLC-MS : Quantify purity and detect trace impurities using reverse-phase columns (C18) with UV/vis or MS detection .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent oxidation or moisture absorption .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with strong oxidizers or acids, which may degrade the vinyl or benzyloxy groups .
- Disposal : Follow institutional guidelines for halogenated organics, as brominated analogs are common in related syntheses .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?
- DFT Calculations : Model transition states for reactions like Heck coupling or Suzuki-Miyaura cross-coupling. Key parameters include:
- Electron density distribution (e.g., nucleophilic/electrophilic regions).
- Steric effects from the benzyloxy group, which may hinder catalyst access.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .
- In Silico Catalysis Screening : Use libraries of Pd, Ni, or Fe catalysts to predict regioselectivity in vinyl functionalization .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Case Study : If NMR data conflicts with expected splitting patterns (e.g., unexpected coupling constants):
- Isotopic Labeling : Introduce deuterium at specific positions to simplify spectral interpretation.
Q. How can the vinyl group in this compound be leveraged to synthesize complex heterocycles?
- Electrochemical Annulation : Utilize electrochemical setups to couple the vinyl group with amines or carbonyls, forming indoles or benzofurans. Example conditions:
- Diels-Alder Reactions : React the vinyl group with dienophiles (e.g., maleic anhydride) under thermal or Lewis acid catalysis (e.g., AlCl₃) to form six-membered rings .
Q. What are the challenges in scaling up the synthesis of this compound for bulk material studies?
- Key Issues :
- Exothermic Reactions : Bromination with NBS requires precise temperature control (<0°C) to avoid runaway reactions.
- Purification : Column chromatography is impractical at scale; switch to fractional distillation or crystallization.
- Process Optimization :
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
